
K579
Overview
Description
K 579, also known by its chemical name (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile, is a potent and orally active inhibitor of dipeptidyl peptidase IV. This enzyme plays a crucial role in glucose metabolism, making K 579 a significant compound in the study and treatment of diabetes. It has been shown to inhibit dipeptidyl peptidase IV in various species, including rats, canines, humans, and monkeys .
Preparation Methods
The synthesis of K 579 involves several steps, starting with the preparation of the pyrrolidine-2-carbonitrile core. This core is then functionalized with a pyrimidinylpiperidinyl group through a series of reactions, including amination and acylation. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions. Industrial production methods for K 579 are designed to maximize yield and purity, often involving large-scale batch reactions and rigorous purification processes .
Chemical Reactions Analysis
Structural Features and Reactivity
K579 [(2S)-1-[2-[(4-methyl-1-(pyrimidin-2-yl)piperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile] features:
-
A pyrrolidine-2-carbonitrile core critical for DPP-IV binding .
-
A 4-methylpyrimidinylpiperidine group enhancing selectivity and stability .
-
A central amide linkage resistant to intramolecular cyclization, a common degradation pathway in similar inhibitors .
Key Stability Modifications:
DPP-IV Inhibition
This compound acts as a slow-binding, competitive inhibitor with sub-nanomolar potency:
Species | IC₅₀ (nM) |
---|---|
Rat | 3 |
Human | 8 |
Monkey | 8 |
-
Mechanism : The nitrile group forms a reversible covalent bond with Ser630 in DPP-IV’s active site, while the pyrimidine moiety stabilizes binding via hydrophobic interactions .
Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition
This compound also inhibits PI-PLC, an enzyme involved in insulin signaling:
Inhibitor | IC₅₀ (µM) |
---|---|
This compound | 1 |
Vildagliptin | 100 |
Chemical Stability and Degradation Pathways
This compound’s design addresses instability seen in early DPP-IV inhibitors:
-
Intramolecular Cyclization Resistance : Incorporation of a sterically hindered pyrimidinylpiperidine group blocks rotamer conversion, preventing cyclization .
-
Solubility Profile :
Solvent | Solubility (mg/mL) |
---|---|
DMSO | <16.42 |
1eq. HCl | <32.84 |
Metabolic Reactions and Byproducts
-
Active Metabolite : this compound undergoes hepatic oxidation to a metabolite contributing to prolonged DPP-IV inhibition .
-
Enterohepatic Recirculation : This metabolite is reabsorbed via bile, extending the drug’s half-life .
Synthetic Considerations
While full synthetic routes are proprietary, key steps likely include:
-
Piperidine Functionalization : Coupling of 4-methylpiperidine with pyrimidine .
-
Pyrrolidine Modification : Cyanination at the 2-position and acetylation .
-
Amide Bond Formation : Linking the piperidine and pyrrolidine moieties .
Comparative Reactivity with Analogues
Feature | This compound | NVP-DPP728 (Early Inhibitor) |
---|---|---|
Binding Kinetics | Slow-binding | Rapid-equilibrium |
IC₅₀ (Human DPP-IV) | 8 nM | 18 nM |
Stability | High | Prone to cyclization |
Scientific Research Applications
Pharmacological Applications
K579 is primarily recognized for its role as a DPP-IV inhibitor, which is crucial in managing conditions like diabetes. DPP-IV inhibitors enhance the levels of incretin hormones, thus improving insulin secretion and lowering blood glucose levels.
Clinical Research Findings
A study indicated that this compound effectively inhibited phosphoinositide-specific phospholipase C (PI-PLC), a prolyl peptidase, showcasing its potential beyond DPP-IV inhibition . This dual activity suggests that this compound could be explored for additional therapeutic applications.
Cancer Research
A notable case study investigated the effects of this compound on tumor growth in mice bearing HCT116 xenografts. The results demonstrated that this compound's acetylation of SMC1A significantly inhibited tumor proliferation, indicating its potential as an anticancer agent .
Table 1: Summary of this compound's Anticancer Effects
Study Reference | Model Used | Key Findings |
---|---|---|
HCT116 Xenograft | Inhibition of tumor growth via SMC1A acetylation |
Biochemical Applications
This compound's biochemical properties extend to its role as a protease inhibitor, which can be utilized in various experimental setups.
Protease Inhibition
This compound has been shown to inhibit several serine proteases effectively, including pancreatic and gastric lipases . This characteristic makes it valuable for research involving lipid metabolism and digestive enzyme studies.
Table 2: Comparative Potency of DPP-IV Inhibitors
Inhibitor | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | 0.001 | PI-PLC |
Vildagliptin | 0.100 | PI-PLC |
Mechanism of Action
K 579 exerts its effects by inhibiting the activity of dipeptidyl peptidase IV, an enzyme involved in the degradation of incretin hormones. These hormones, such as glucagon-like peptide-1, play a crucial role in regulating insulin secretion and blood glucose levels. By inhibiting dipeptidyl peptidase IV, K 579 increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels. The molecular targets of K 579 include the active site of dipeptidyl peptidase IV, where it binds and prevents the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
K 579 is unique among dipeptidyl peptidase IV inhibitors due to its high potency and oral bioavailability. Similar compounds include:
Sitagliptin: Another dipeptidyl peptidase IV inhibitor used in the treatment of diabetes.
Vildagliptin: Known for its effectiveness in regulating blood glucose levels.
Saxagliptin: Another potent inhibitor with a similar mechanism of action. Compared to these compounds, K 579 has shown longer-lasting effects and higher potency in preclinical studies .
Biological Activity
K579, chemically known as (2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile, is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor with significant biological activity. This compound has garnered attention for its role in managing glucose metabolism and its potential therapeutic applications in diabetes and obesity.
This compound functions primarily as a DPP-IV inhibitor, which is critical in the regulation of incretin hormones. By inhibiting DPP-IV, this compound increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which enhance insulin secretion and reduce glucagon release, thereby lowering blood glucose levels. The compound exhibits a slow-binding inhibition mechanism, allowing for prolonged effects even after the drug is cleared from circulation.
Inhibition Potency
The inhibitory potency of this compound has been evaluated across different species, demonstrating varying degrees of effectiveness:
Species | IC50 (nM) |
---|---|
Rat | 3 |
Canine | 5 |
Human | 8 |
Monkey | 8 |
These values indicate that this compound is a highly effective inhibitor of DPP-IV across multiple species, making it a candidate for further clinical exploration in diabetes management .
Pharmacokinetics and Metabolism
Studies have shown that this compound is rapidly eliminated from plasma after oral administration in rats. However, its active metabolites may contribute to sustained DPP-IV inhibition. Research indicates that bile collected from this compound-treated rats exhibited significant inhibitory activity against plasma DPP-IV, suggesting that these metabolites play an important role in its pharmacological effects .
Study on Glucose Tolerance
In a study involving Zucker fatty rats, this compound was administered prior to an oral glucose tolerance test. The results indicated that this compound significantly attenuated glucose excursions following glucose loading, suggesting its potential utility as a long-acting hypoglycemic agent. The study highlighted the compound's ability to preserve endogenous GLP-1 levels and enhance insulin response during glucose challenges .
Inhibition of Phospholipase Activity
Another significant finding was the ability of this compound to inhibit phospholipase C (PI-PLC) activity at nanomolar concentrations, showcasing its broader enzymatic inhibition profile beyond just DPP-IV. This was confirmed through various assays which demonstrated that this compound's potency as an inhibitor was substantially greater than that of vildagliptin, another DPP-IV inhibitor .
Q & A
Basic Research Questions
Q. What is the primary mechanism of K579 as a dipeptidyl peptidase IV (DPP-IV) inhibitor, and how is its inhibitory activity quantified experimentally?
this compound acts as a reversible, active-site DPP-IV inhibitor with slow-binding kinetics, forming stable enzyme-inhibitor complexes that block substrate interactions . Its potency can be quantified using fluorogenic substrates (e.g., Gly-Pro-aminoluciferin) in enzymatic assays. To isolate DPP-IV-specific activity, parallel experiments should include this compound (50 nM) to inhibit DPP-IV, with activity measured as relative fluorescence units (RFUs) or extrapolated from recombinant DPP-IV standard curves .
Q. How does this compound influence glucose metabolism in preclinical models, and what experimental designs validate its therapeutic potential?
this compound enhances insulin secretion by preserving active glucagon-like peptide-1 (GLP-1) and reduces postprandial hyperglycemia in oral glucose tolerance tests (OGTTs). Key protocols include:
- Administering this compound (0.3–3 mg/kg) intraperitoneally or intragastrically in rodent models .
- Measuring plasma glucose and GLP-1 levels via ELISA, with controls for DPP-IV activity to confirm target engagement .
Q. What standardized assays are used to evaluate this compound's effects on cellular senescence and proliferation?
- Proliferation : Assess via cell counting or MTT assays at serial passages (e.g., P6–P12) with 1 µM this compound .
- Senescence : Quantify senescence-associated β-galactosidase (SA-β-gal) activity and validate with Western blotting for p53/p21 expression .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's dual effects on cell proliferation and senescence?
While this compound enhances proliferation in early passages (P8–P9), it concurrently increases p53 expression, a senescence marker. Methodological recommendations:
- Perform time-course experiments to track dynamic changes in proliferation vs. senescence markers.
- Use siRNA knockdown of CD26/DPP-IV to isolate this compound-specific effects from off-target pathways .
Q. What molecular dynamics (MD) approaches elucidate this compound's role in post-translational modifications like SUMOylation?
this compound’s interaction with Kv4.2 potassium channels involves SUMOylation at residue this compound, which regulates channel trafficking. Key techniques:
- Co-express Kv4.2 with SUMO ligases (e.g., PIAS3) in HEK293 cells and quantify surface expression via biotinylation assays .
- Simulate residue-specific interactions (e.g., this compound-RNA polymerase II) using AMBER or CHARMM force fields to model conformational stability .
Q. Why do high doses of this compound (e.g., 3 mg/kg) reverse its therapeutic efficacy in ulcer prevention?
Dose-dependent effects arise from saturation of the GLP-2 pathway. Experimental strategies:
- Titrate this compound (0.3–3 mg/kg) in indomethacin-induced ulcer models and correlate GLP-2 plasma levels with ulcer length .
- Co-administer GLP-2 receptor antagonists (e.g., GLP-2(3–33)) to confirm pathway specificity .
Q. How does this compound's stereochemical structure influence its pharmacokinetics and tissue distribution?
this compound’s lipophilic pyrrolidine backbone enhances membrane permeability and enterohepatic recirculation. To study this:
- Use radiolabeled this compound in biodistribution assays.
- Compare metabolic stability in liver microsomes across species to predict interspecies variability .
Q. Data Interpretation and Technical Challenges
Q. How should researchers address variability in DPP-IV activity measurements across tissue lysates?
- Pre-treat samples with this compound (50 nM) to inhibit DPP-IV and subtract residual activity from total DPP-family enzyme signals .
- Validate assays using dpp4⁻/⁻ knockout controls to confirm specificity .
Q. What experimental designs clarify this compound's contradictory roles in SUMOylation and phosphorylation crosstalk?
In Kv4.2 ternary complexes, this compound SUMOylation competes with S552 phosphorylation. Approaches include:
- Generating phosphomimetic (S552E) and SUMO-deficient (K579R) mutants to study recycling via Rab11a-dependent pathways .
- Applying PKA activators (e.g., 8-Bromo-cAMP) to test phosphorylation-induced suppression of SUMOylation .
Q. Why does CD26 siRNA produce stronger anti-proliferative effects than this compound in cellular models?
siRNA eliminates CD26 entirely, while this compound only inhibits enzymatic activity. To dissect mechanisms:
- Combine this compound with CD26-neutralizing antibodies to assess additive effects.
- Profile downstream targets (e.g., MAPK/ERK) via phosphoproteomics to identify compensatory pathways .
Q. Tables for Key Experimental Parameters
Properties
IUPAC Name |
(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERPHRNGJBSFAP-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431306 | |
Record name | UNII-74P4VV90RU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440100-64-1 | |
Record name | K-579 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-74P4VV90RU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | K-579 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.